molecular formula C24H20FNO4 B557886 Fmoc-D-Phe(4-F)-OH CAS No. 177966-64-2

Fmoc-D-Phe(4-F)-OH

Cat. No.: B557886
CAS No.: 177966-64-2
M. Wt: 405.4 g/mol
InChI Key: IXUMACXMEZBPJG-JOCHJYFZSA-N
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Description

Fmoc-D-Phe(4-F)-OH, also known as fluorenylmethyloxycarbonyl-D-4-fluorophenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Phe(4-F)-OH typically involves the protection of the amino group of D-4-fluorophenylalanine with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Phe(4-F)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The fluorine atom on the phenyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Deprotection: D-4-fluorophenylalanine.

    Coupling: Peptides with this compound incorporated.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry

Fmoc-D-Phe(4-F)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes. Its ability to protect the amino group during synthesis ensures the formation of specific peptide sequences.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.

Medicine

Peptides containing this compound are explored for their potential therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and in cancer treatment.

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-D-Phe(4-F)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the creation of specific peptide sequences. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Phe-OH: Lacks the fluorine atom on the phenyl ring.

    Fmoc-L-Phe(4-F)-OH: Contains the L-isomer of 4-fluorophenylalanine.

    Boc-D-Phe(4-F)-OH: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.

Uniqueness

Fmoc-D-Phe(4-F)-OH is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and interactions. Additionally, the use of the Fmoc group for protection allows for selective deprotection under mild conditions, making it a valuable tool in peptide synthesis.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUMACXMEZBPJG-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583795
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-64-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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